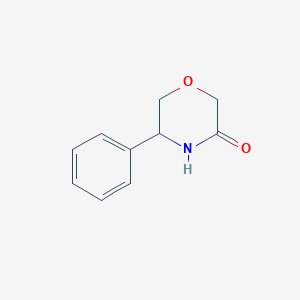
5-Phenylmorpholin-3-one
Übersicht
Beschreibung
5-Phenylmorpholin-3-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of the compound includes a morpholine ring, which is a common motif in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The phenyl group attached to the morpholine ring enhances the compound's potential for further chemical modifications, making it a valuable scaffold for drug development .
Synthesis Analysis
The synthesis of 5-Phenylmorpholin-3-one derivatives has been achieved through various methods. One approach involves a diastereoselective one-pot synthesis, which includes alkylation and ene-imine cyclization followed by sodium borohydride reduction, yielding substituted 5-phenylmorphans as a single diastereomer . Another method includes the Stevens' rearrangement of piperidinium salt derivatives, leading to the synthesis of 5-phenyl-6,7-benzomorphan derivatives . Additionally, the compound has been synthesized via a hetero Diels–Alder strategy, which is useful for preparing aminoalcohols . Furthermore, a one-pot bromination/dehydrobromination process has been used to prepare (5S)-5-phenyl-3,4-dehydromorpholin-2-one, which can undergo Diels-Alder reactions .
Molecular Structure Analysis
The molecular structure of 5-Phenylmorpholin-3-one derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by X-ray powder diffraction, revealing a triclinic space group and providing insights into the solid-state molecular structure and packing . The absolute configuration of certain derivatives has been established by comparing optical rotation and circular dichroism spectra with known structures .
Chemical Reactions Analysis
5-Phenylmorpholin-3-one and its derivatives participate in a variety of chemical reactions. For example, N-Propynoyl and N-Propenoyl derivatives of 5-Phenylmorpholin-2-one have been used in azide 1,3-dipolar cycloadditions to form triazoles and aziridines, respectively . The compound has also been used as a precursor in the synthesis of morpholine-3-phosphonic acids through the introduction of a dimethyl phosphonate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Phenylmorpholin-3-one derivatives are influenced by their molecular structure. These properties are crucial for their potential application as intermediates in pharmaceutical synthesis. For example, the introduction of substituents can affect the compound's solubility, stability, and reactivity, which are important factors in the development of anticancer agents . The Diels-Alder reactions of (5S)-5-phenyl-3,4-dehydromorpholin-2-one demonstrate the compound's ability to participate in stereoselective transformations, which is significant for the synthesis of enantiomerically pure pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis of Anticancer Agents
5-Phenylmorpholin-3-one derivatives have been synthesized in an eco-sustainable manner and evaluated for their potential as anticancer agents. Gupta et al. (2016) conducted a study on 2-phenyl 1,3-benzodioxole derivatives synthesized using microwave-assisted methods. They found that these compounds demonstrated promising anticancer, antibacterial, and DNA-binding capacities, highlighting the utility of 5-phenylmorpholin-3-one derivatives in medicinal chemistry (Gupta et al., 2016).
Synthesis and Characterization for Research Purposes
5-Phenylmorpholin-3-one and its derivatives have been synthesized and characterized extensively for their potential as research tools and therapeutic agents. A study by McLaughlin et al. (2017) detailed the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, for potential treatment options in areas such as obesity and drug dependence (McLaughlin et al., 2017).
Applications in Drug Development
5-Phenylmorpholin-3-one is used in the development of new pharmacological agents. Perrone et al. (1992) investigated substituted 3-phenylmorpholines for their binding affinity towards D-2 dopaminergic and serotonergic receptors, showing their potential in drug development (Perrone et al., 1992).
Diastereocontrolled Mannich Reactions
The compound has been utilized in stereoselective chemical reactions. Harwood et al. (1996) reported on the diastereocontrolled Mannich reaction involving (S)-5-Phenylmorpholin-2-one, contributing to advancements in stereoselective synthesis (Harwood et al., 1996).
Chemical Genetics in Drug Discovery
5-Phenylmorpholin-3-one derivatives are instrumental in chemical genetics approaches for discovering new drugs. Cai et al. (2006) discussed the use of phenylmorpholine derivatives in identifying apoptosis inducers, showcasing their role in anticancer drug research (Cai et al., 2006).
Safety and Hazards
5-Phenylmorpholin-3-one is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-phenylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVCRCMLDJGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630243 | |
| Record name | 5-Phenylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119844-68-7 | |
| Record name | 5-Phenylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




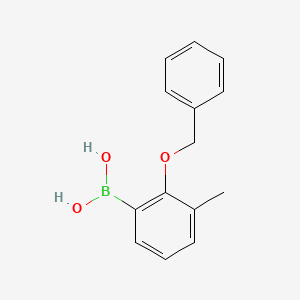


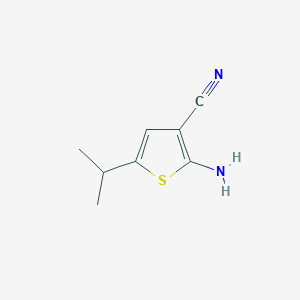
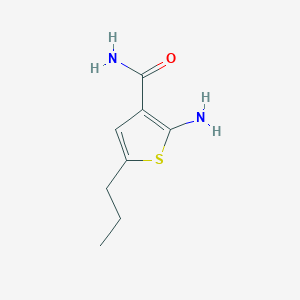
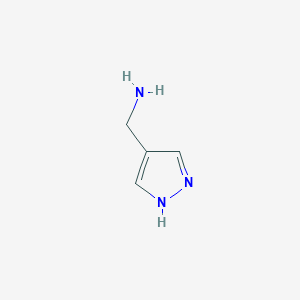


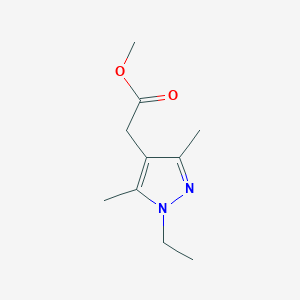

amine](/img/structure/B1289947.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)